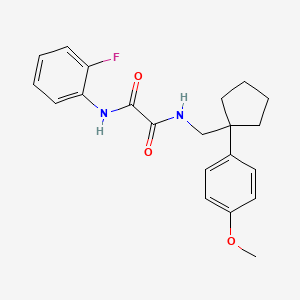

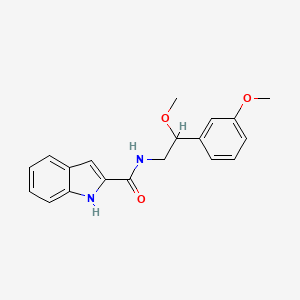

![molecular formula C23H26N2O4 B2985837 7-[2-[4-(2-羟乙基)哌嗪-1-基]乙氧基]-3-苯基色酮-4-酮 CAS No. 903870-88-2](/img/structure/B2985837.png)

7-[2-[4-(2-羟乙基)哌嗪-1-基]乙氧基]-3-苯基色酮-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, also known as LY294002, is a synthetic compound that has gained attention in scientific research due to its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

抗菌活性

- 一项研究探索了新型衍生物(包括哌嗪化合物)的合成,并评估了它们的抗菌活性。一些合成的化合物对测试微生物表现出良好或中等的活性 (Bektaş 等人,2007 年).

HIV-1 治疗中的生物活性

- 对非核苷类 HIV-1 逆转录酶抑制剂的研究包括合成各种哌嗪类似物。这些化合物在抑制 HIV-1 逆转录酶方面比其前体有效得多 (Romero 等人,1994 年).

多巴胺受体相互作用

- 测试了取代的哌嗪与其对多巴胺结合位点的亲和力。具有特定取代基的化合物显示出从其结合位点取代多巴胺的效力,表明潜在的神经学应用 (van der Zee & Hespe,1985 年).

新型抗抑郁药的代谢

- 一项关于正在临床开发中的抗抑郁药 Lu AA21004 的研究调查了其代谢。该研究确定了参与其氧化代谢的细胞色素 P450 和其他酶,其中包括从哌嗪衍生物形成的各种代谢物 (Hvenegaard 等人,2012 年).

PPARpan 激动剂的合成

- 描述了涉及哌嗪成分的有效合成一种有效的 PPARpan 激动剂。这项研究可能对治疗代谢性疾病的药物开发产生影响 (Guo 等人,2006 年).

药物分析应用

- 一项研究开发了用于药物分析的酮康唑离子选择性电极。酮康唑包含哌嗪衍生物,证明了该化合物在分析应用中的效用 (Shamsipur & Jalali,2000 年).

作用机制

Target of Action

The primary target of this compound, also known as Lecanemab , is the amyloid beta (Aβ) . Amyloid beta is a protein that aggregates to form plaques in the brain, which are implicated in the pathophysiology of Alzheimer’s disease .

Mode of Action

Lecanemab is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody . It works by binding to aggregated soluble and insoluble forms of amyloid beta (Aβ), with high selectivity to Aβ protofibrils . This interaction reduces Aβ plaques and prevents Aβ deposition in the brain .

Biochemical Pathways

The compound’s action affects the biochemical pathway related to the formation and deposition of amyloid beta plaques in the brain . By binding to the Aβ protofibrils, Lecanemab disrupts the aggregation process, thereby reducing the formation of plaques . This can lead to a decrease in the neurotoxic effects associated with Aβ plaques and potentially slow the progression of Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of Lecanemab, like other monoclonal antibodies, involves absorption, distribution, metabolism, and excretion (ADME) Generally, monoclonal antibodies are administered intravenously and distribute widely in the body. They are typically metabolized by proteolytic enzymes and excreted via the reticuloendothelial system .

Result of Action

The binding of Lecanemab to Aβ protofibrils leads to a reduction in Aβ plaques in the brain . This can result in improved cognitive function and slowed progression of Alzheimer’s disease . In clinical trials, Lecanemab significantly reduced brain Aβ plaques compared to placebo .

属性

IUPAC Name |

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMYUQGASBOGMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

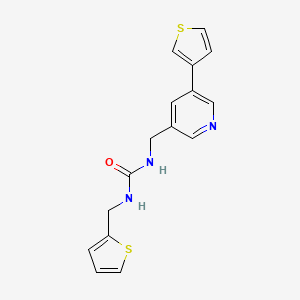

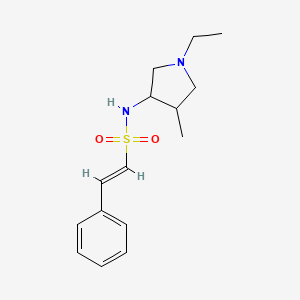

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)

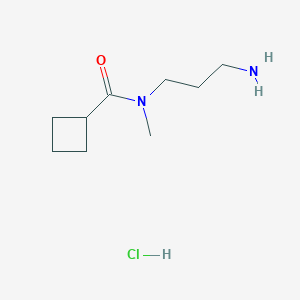

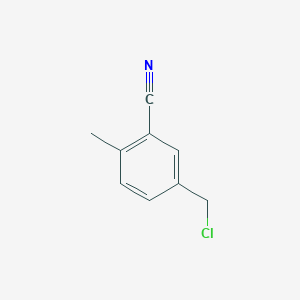

![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)

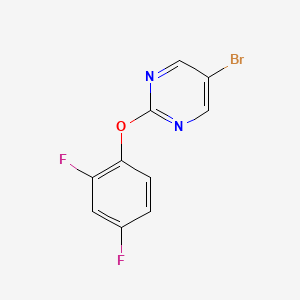

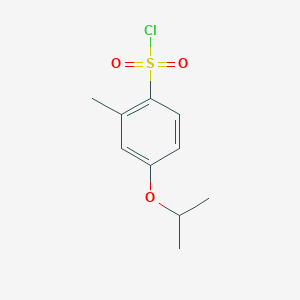

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)

![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)